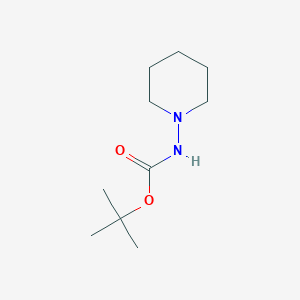
Tert-butyl piperidin-1-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl piperidin-1-ylcarbamate, also known as TBPIP, is a synthetic compound used in various scientific research applications. It is a derivative of piperidine with a tert-butyl group attached to the nitrogen atom. TBPIP has been used as a reagent in various organic synthesis reactions and as a catalyst in the production of various pharmaceuticals. It is also used in the synthesis of various peptides and peptidomimetics. In addition, TBPIP has been used in the study of biochemical and physiological effects of various compounds.
Wissenschaftliche Forschungsanwendungen
Tert-butyl piperidin-1-ylcarbamate has been used in various scientific research applications, such as organic synthesis, peptide synthesis, and drug discovery. It has been used as a reagent in organic synthesis reactions, such as the synthesis of heterocyclic compounds and nucleosides. It has also been used as a catalyst in the production of various pharmaceuticals. In addition, this compound has been used in the synthesis of various peptides and peptidomimetics. Furthermore, it has been used in the study of biochemical and physiological effects of various compounds.
Wirkmechanismus
Tert-butyl piperidin-1-ylcarbamate acts as a catalyst in organic synthesis reactions. It is able to activate molecules, such as nucleophiles, by providing a nucleophilic environment. This allows for the formation of new bonds between molecules, resulting in the synthesis of various heterocyclic compounds and nucleosides. In addition, this compound has been shown to be a useful catalyst in the production of various pharmaceuticals, such as antibiotics and anti-cancer drugs.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as proteases and phosphatases. In addition, it has been shown to have anti-inflammatory and anti-cancer activity. Furthermore, it has been shown to have antimicrobial activity against various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
The use of Tert-butyl piperidin-1-ylcarbamate in lab experiments has several advantages. It is an effective catalyst in organic synthesis reactions and is able to activate molecules, allowing for the formation of new bonds. In addition, it is relatively inexpensive and readily available. However, there are some limitations to its use. For example, it is not very soluble in water, making it difficult to use in aqueous solutions. Furthermore, its activity can be affected by temperature and pH.
Zukünftige Richtungen
There are a number of potential future directions for the use of Tert-butyl piperidin-1-ylcarbamate. It could be used in the synthesis of more complex molecules, such as peptides and peptidomimetics. In addition, it could be used in the study of biochemical and physiological effects of various compounds. Furthermore, it could be used in the development of new pharmaceuticals, such as antibiotics and anti-cancer drugs. Finally, it could be used in the development of new catalysts for organic synthesis reactions.
Synthesemethoden
Tert-butyl piperidin-1-ylcarbamate is synthesized from piperidine and tert-butyl bromide. The reaction is typically carried out in anhydrous dimethylformamide (DMF) at a temperature of about 80°C. The reaction is catalyzed by a strong base, such as sodium hydroxide, and is usually complete within a few hours. The product is then isolated and purified by recrystallization.
Eigenschaften
IUPAC Name |
tert-butyl N-piperidin-1-ylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)11-12-7-5-4-6-8-12/h4-8H2,1-3H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHOQDDDDFBHGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN1CCCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395289 |
Source


|
| Record name | tert-butyl piperidin-1-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
126216-45-3 |
Source


|
| Record name | tert-butyl piperidin-1-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


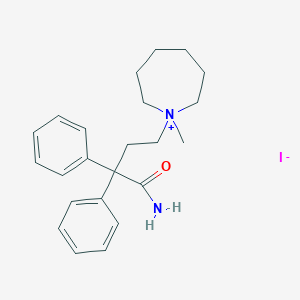


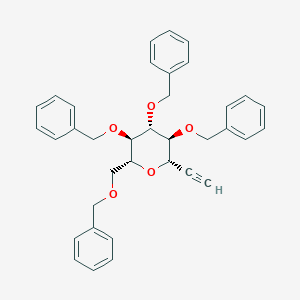

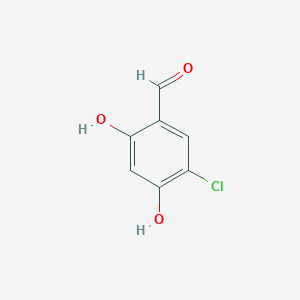

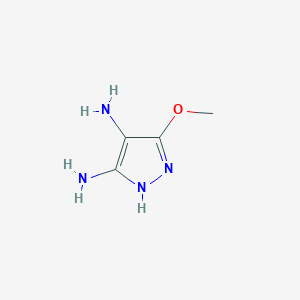


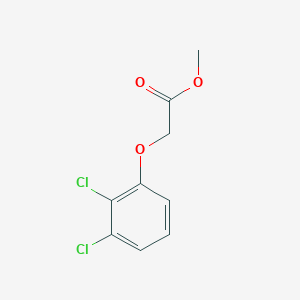
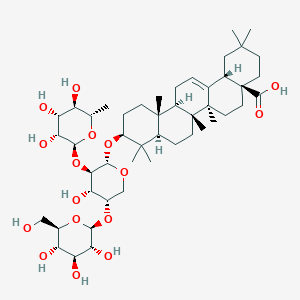
![5,6-Dihydroxybenzo[b][1]benzazepine-11-carboxamide](/img/structure/B189952.png)